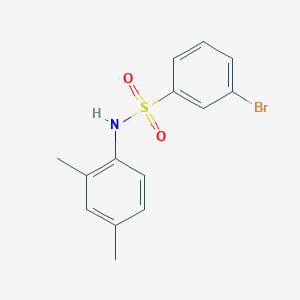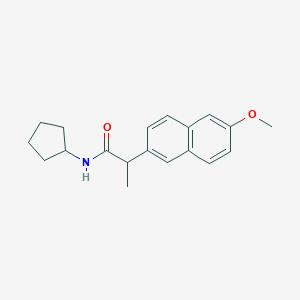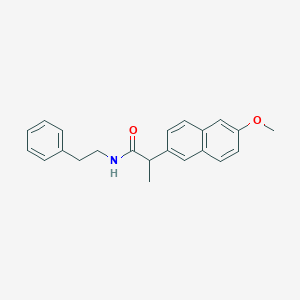![molecular formula C15H13F2NO4S B270442 Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270442.png)
Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, also known as Difopein, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. Difopein has been shown to inhibit protein-protein interactions, which are essential for the progression of many diseases.
作用機序
Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate works by inhibiting protein-protein interactions, which are essential for the progression of many diseases. This compound binds to the interface of the protein-protein interaction site, preventing the interaction between the two proteins. This leads to the inhibition of downstream signaling pathways, which are essential for the progression of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inhibiting the interaction between the cancer cell and its microenvironment. This compound has also been shown to reduce inflammation by inhibiting the interaction between the TNF receptor and its ligand. Additionally, this compound has been shown to inhibit viral infections by inhibiting the interaction between the virus and its host cell.
実験室実験の利点と制限
Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easy to synthesize and purify. This compound can also be easily modified to improve its potency and selectivity. However, this compound has some limitations for lab experiments. This compound may have off-target effects, which may affect the interpretation of the results. Additionally, this compound may have limited solubility in certain experimental conditions.
将来の方向性
There are several future directions for the study of Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate. One future direction is to improve the potency and selectivity of this compound by modifying its structure. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential of this compound as a therapeutic agent for various diseases should be further explored. Finally, the development of new methods for the synthesis and purification of this compound should be investigated to improve its availability for research purposes.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound works by inhibiting protein-protein interactions, which are essential for the progression of many diseases. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including improving its potency and selectivity, studying its pharmacokinetics and pharmacodynamics in vivo, exploring its potential as a therapeutic agent, and developing new methods for its synthesis and purification.
合成法
The synthesis of Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate involves a multi-step process that starts with the reaction of 2,4-difluorobenzenesulfonyl chloride with 3-aminobenzoic acid. The resulting product is then esterified with ethanol to form this compound. The purity of this compound can be increased by using various purification methods, such as column chromatography.
科学的研究の応用
Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and viral infections. This compound has been shown to inhibit the interaction between the human immunodeficiency virus (HIV) protein gp120 and the CD4 receptor on T cells, which is essential for HIV infection. This compound has also been shown to inhibit the interaction between the tumor necrosis factor (TNF) receptor and its ligand, which is essential for the progression of inflammatory diseases.
特性
分子式 |
C15H13F2NO4S |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
ethyl 3-[(2,4-difluorophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H13F2NO4S/c1-2-22-15(19)10-4-3-5-12(8-10)18-23(20,21)14-7-6-11(16)9-13(14)17/h3-9,18H,2H2,1H3 |
InChIキー |
VUZKMDJKHRXQMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)






![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)



